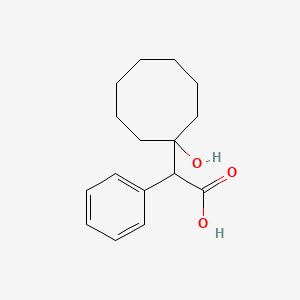
Cyclooctaneacetic acid,1-hydroxy-a-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctaneacetic acid,1-hydroxy-a-phenyl- is a chemical compound with the molecular formula C16H22O3 It is known for its unique structure, which includes a cyclooctane ring, an acetic acid moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctaneacetic acid,1-hydroxy-a-phenyl- typically involves the reaction of cyclooctanone with phenylacetic acid under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Cyclooctaneacetic acid,1-hydroxy-a-phenyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Cyclooctaneacetic acid,1-hydroxy-a-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclooctanone derivatives, while reduction could produce cyclooctanol derivatives.
Scientific Research Applications
Cyclooctaneacetic acid,1-hydroxy-a-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooctaneacetic acid,1-hydroxy-a-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclooctaneacetic acid: Lacks the phenyl group, resulting in different chemical properties.
Phenylacetic acid: Lacks the cyclooctane ring, leading to distinct reactivity and applications.
Cyclooctanol: Contains a hydroxyl group but lacks the acetic acid moiety.
Uniqueness
Cyclooctaneacetic acid,1-hydroxy-a-phenyl- is unique due to its combination of a cyclooctane ring, acetic acid moiety, and phenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
5449-37-6 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-(1-hydroxycyclooctyl)-2-phenylacetic acid |
InChI |
InChI=1S/C16H22O3/c17-15(18)14(13-9-5-4-6-10-13)16(19)11-7-2-1-3-8-12-16/h4-6,9-10,14,19H,1-3,7-8,11-12H2,(H,17,18) |
InChI Key |
DLAJFOAZEIHIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















